2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

CAS No.: 939807-75-7

Cat. No.: VC3409413

Molecular Formula: C12H16BF2NO2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939807-75-7 |

|---|---|

| Molecular Formula | C12H16BF2NO2 |

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| Standard InChI | InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,16H2,1-4H3 |

| Standard InChI Key | SOHBHFWRCLJGDV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)F |

Introduction

Chemical Structure and Identification

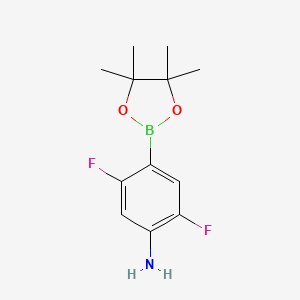

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline belongs to the class of fluorinated aniline derivatives with boronic acid functionality. The compound features an aniline core with two fluorine atoms positioned at the 2 and 5 positions and a pinacol-protected boronic acid group at the 4 position.

Chemical Identifiers and Properties

The following table presents the key chemical identifiers and physical properties of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

| Property | Value |

|---|---|

| CAS Number | 939807-75-7 |

| Molecular Formula | C₁₂H₁₆BF₂NO₂ |

| Molecular Weight | 255.072 g/mol |

| IUPAC Name | 2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)F |

| InChI Key | SOHBHFWRCLJGDV-UHFFFAOYSA-N |

| MDL Number | MFCD09743045 |

| Purity (Commercial) | Typically 96% |

The compound's structural features include an aniline group with an amino (-NH₂) substituent, two fluorine atoms at positions 2 and 5 of the aromatic ring, and a boronic acid functional group protected by a pinacol group at position 4 .

Structural Significance

The strategic positioning of the functional groups contributes significantly to the compound's chemical behavior and utility. The fluorine atoms modify the electronic properties of the aromatic ring, increasing stability and altering reactivity patterns. The pinacol-protected boronic acid group serves as a reactive handle for various coupling reactions, particularly Suzuki-Miyaura cross-coupling reactions that are fundamental in organic synthesis .

Synthesis and Production Methods

Production Considerations

Commercial production of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically aims for high purity levels, with commercial products reaching around 96% purity . The production process must carefully control reaction conditions to minimize side products and ensure consistent quality of the final compound.

Applications in Chemical Research and Industry

Organic Synthesis Applications

2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline serves as a versatile building block in organic synthesis, particularly in the development of complex molecules for pharmaceutical and agrochemical applications. The compound's multiple functional groups allow selective chemical transformations, making it valuable in multi-step synthetic sequences .

The boronic acid pinacol ester functionality particularly enables Suzuki-Miyaura cross-coupling reactions, one of the most widely used carbon-carbon bond-forming reactions in organic chemistry. These reactions allow the attachment of the fluorinated aniline scaffold to other aromatic or heteroaromatic systems, creating more complex molecular structures .

Medicinal Chemistry Applications

In medicinal chemistry, 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is employed in the design and synthesis of drug candidates. The fluorine substituents offer several advantages in drug development:

-

Increased metabolic stability by blocking potential sites of oxidative metabolism

-

Modified lipophilicity, affecting drug distribution and membrane permeability

-

Altered electronic properties, influencing binding interactions with biological targets

-

Potential improvement of pharmacokinetic properties

The compound plays a crucial role in targeting specific biological pathways, potentially enhancing the efficacy of new treatments .

Materials Science Applications

In materials science, 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline contributes to the development of advanced materials with specific properties. Drawing parallels with similar compounds, it likely finds applications in:

-

Development of conjugated polymers for electronic applications

-

Creation of specialty coatings with unique chemical resistance properties

-

Synthesis of materials for organic light-emitting diodes (OLEDs)

The fluorinated structure may enhance the performance of these materials through improved thermal stability, modified electronic properties, and altered intermolecular interactions.

Analytical and Research Tools

The compound can be utilized in creating fluorescent probes for biological imaging, allowing researchers to visualize cellular processes with high precision. The fluorine atoms and potentially conjugated systems developed from this building block can contribute to unique spectroscopic properties suitable for specialized detection methods .

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

To better understand the unique properties of 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, it is valuable to compare it with structural analogs. The following table presents a comparison of key properties with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BF₂NO₂ | 255.072 | Reference compound |

| 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₆BF₂NO₂ | 255.072 | Different fluorine positioning (2,4 vs. 2,5) |

| 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | 219.09 | Lacks fluorine substituents; boronic ester at position 3 |

| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C₁₂H₁₈BNO₂ | 219.09 | Lacks fluorine substituents; boronic ester at position 2 |

| 2,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.912 | Lacks amino group; has unprotected boronic acid |

This comparison highlights how small structural changes can lead to compounds with different properties and applications, despite their chemical similarity .

Reactivity Differences

The positioning of fluorine atoms significantly affects the reactivity patterns of these compounds. For instance:

-

Fluorine substituents withdraw electron density from the aromatic ring, affecting the nucleophilicity of the amino group

-

The position of the boronic ester relative to other functional groups influences its reactivity in coupling reactions

-

The 2,5-difluoro pattern likely creates a distinct electronic environment compared to other substitution patterns like 2,4-difluoro

Research Findings and Developments

Current Research Applications

Recent research has explored the utility of boronic acid pinacol esters of fluorinated anilines in various applications. While specific research on 2,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is limited in the provided sources, the compound class has demonstrated significant potential in:

-

Serving as key intermediates in the synthesis of bioactive compounds

-

Acting as components in the development of fluorescent probes

-

Functioning as monomers in polymer chemistry

-

Contributing to the creation of self-assembling molecular architectures

Catalytic Applications

The compound and its derivatives can act as ligands in catalytic processes, improving reaction efficiency and selectivity in various chemical transformations. The fluorine substituents modify the electronic properties of the complex, potentially leading to enhanced catalytic activity or selectivity .

| Specification | Value |

|---|---|

| Appearance | Powder or crystals |

| Color | Light brown (typical) |

| Purity | ≥96.0% (by GC) |

| Melting Point | Approximate range 89-94°C (based on similar compounds) |

These specifications may vary slightly between manufacturers and batches .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume